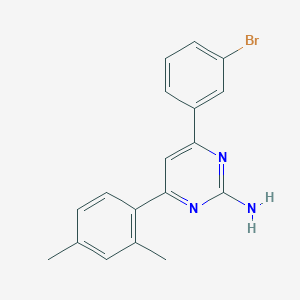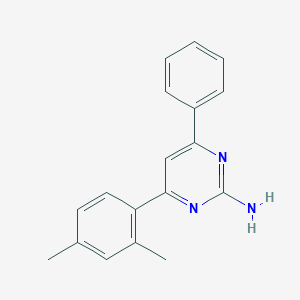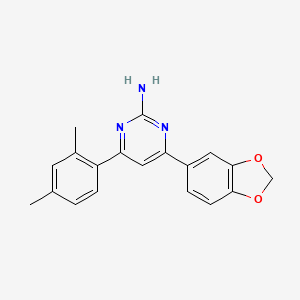
4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine, also known as BDPP, is an important compound in the field of organic chemistry. It is a heterocyclic compound and is composed of two rings, one pyrimidine and one phenyl. BDPP is an important intermediate in the synthesis of various organic compounds and has been used in a variety of scientific research applications.
科学的研究の応用
4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as phenylpyrimidines and pyrimidines. It has also been used as a ligand in the synthesis of metal complexes. 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine has been used in the study of the structure-activity relationships of various compounds, and it has been used in the study of the pharmacokinetics of various drugs. 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine has also been used in the study of the mechanism of action of various drugs.
作用機序
The mechanism of action of 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is not fully understood. However, it is thought that the compound binds to the active sites of enzymes and other proteins, which then leads to a change in the activity of the enzyme or protein. This change in activity can lead to the production of various metabolites or to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine are not well understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes and proteins. It has also been shown to have an inhibitory effect on the activity of certain metabolic pathways. Additionally, 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine has been shown to have an effect on the expression of certain genes.
実験室実験の利点と制限
The advantages of using 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine in lab experiments include its low cost and its availability. Additionally, 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is relatively stable and can be stored for long periods of time. The main limitation of using 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine in lab experiments is its toxicity. 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is a toxic compound and should be handled with care. Additionally, 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine is a relatively reactive compound and can react with other compounds in the presence of heat or light.
将来の方向性
The potential future directions for 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine include its use in the synthesis of other organic compounds, its use in the study of the structure-activity relationships of various compounds, its use in the study of the pharmacokinetics of various drugs, its use in the study of the mechanism of action of various drugs, and its use in the study of the biochemical and physiological effects of various drugs. Additionally, 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine could be used in the development of new drugs and drug delivery systems. Finally, 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine could be used in the development of new materials and in the development of new catalysts.
合成法
4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine can be synthesized using a variety of methods. The most common method is the reaction of 2,4-dimethylphenyl bromide and pyrimidine. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF). The reaction is typically carried out at room temperature and is catalyzed by an acid such as hydrochloric acid. The product is then purified by recrystallization. Other methods of synthesizing 4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine include the reaction of 4-bromophenyl pyrimidine and 2,4-dimethylphenyl bromide, and the reaction of 2,4-dimethylphenyl bromide and 4-chlorophenyl pyrimidine.
特性
IUPAC Name |
4-(3-bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3/c1-11-6-7-15(12(2)8-11)17-10-16(21-18(20)22-17)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZQQFYOZJJAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














